Cellular Degradation Efficacy of PROTAC K-Ras Degrader-1 vs. Baseline
PROTAC K-Ras Degrader-1 achieves ≥70% degradation of KRAS protein in SW1573 non-small cell lung cancer cells, a direct measure of target elimination rather than functional inhibition . This degradation efficiency is derived from the compound's ability to recruit cereblon E3 ligase to the KRAS G12C mutant, leading to ubiquitination and subsequent proteasomal degradation .
| Evidence Dimension | Protein degradation efficiency in a cellular context |
|---|---|
| Target Compound Data | ≥70% degradation efficacy |
| Comparator Or Baseline | Baseline (untreated control) = 0% degradation |
| Quantified Difference | ≥70% reduction in KRAS protein levels relative to untreated control |
| Conditions | SW1573 cells; degradation assessed via unspecified method (e.g., Western blot) |
Why This Matters
A degradation efficiency of ≥70% confirms that the compound functions as a bona fide degrader, distinguishing it from occupancy-based inhibitors and providing a benchmark for experimental reproducibility.
